molecular formula C15H12FNOS B1676674 2-(2,5-Dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one

2-(2,5-Dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one

Cat. No.: B1676674
M. Wt: 273.3 g/mol
InChI Key: GRGDWLDSVPJEJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MLS0315771 is a potent and biologically active competitive phosphomannose isomerase inhibitor. It has an IC50 value of approximately 1 μM and a Ki value of 1.4 μM . This compound is primarily used in scientific research and has shown significant potential in various biological and chemical applications.

Preparation Methods

The synthetic routes and reaction conditions for MLS0315771 are not explicitly detailed in the available literature. it is known that the compound is available in various forms and concentrations for research purposes . Industrial production methods typically involve the synthesis of the compound in a controlled laboratory environment, ensuring high purity and consistency.

Chemical Reactions Analysis

MLS0315771 undergoes several types of chemical reactions, including:

    Oxidation and Reduction: The compound can participate in redox reactions, although specific details are not widely documented.

    Substitution: MLS0315771 can undergo substitution reactions, particularly in the presence of suitable reagents.

    Common Reagents and Conditions: The compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. .

    Major Products: The primary products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MLS0315771 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

MLS0315771 is unique due to its high potency and specificity as a phosphomannose isomerase inhibitor. Similar compounds include:

    Phosphomannose isomerase inhibitors: Other inhibitors in this category may have different potency and specificity profiles.

    Glycosylation pathway modulators: Compounds that affect glycosylation processes through different mechanisms.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNOS/c1-9-3-4-10(2)13(7-9)17-15(18)12-6-5-11(16)8-14(12)19-17/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGDWLDSVPJEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one
Reactant of Route 3
Reactant of Route 3
2-(2,5-Dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one
Reactant of Route 4
Reactant of Route 4
2-(2,5-Dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one
Reactant of Route 5
2-(2,5-Dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one
Reactant of Route 6
2-(2,5-Dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one

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